Glycyl-L-tyrosine hydrate

Cell Culture Media Parenteral Nutrition Amino Acid Solubility

Free L-tyrosine solubility (~0.45 g/L) severely limits cell culture feed and parenteral nutrition formulation. Glycyl-L-tyrosine hydrate provides 14% w/v aqueous solubility, enabling high-concentration tyrosine delivery in fed-batch CHO media and clinical TPN. • ≥98.0% purity by nonaqueous titration ensures batch-to-batch consistency • Defined PEPT1/PEPT2 substrate with low-mM Km; ideal for transporter studies • Available in 1 g, 5 g, and bulk sizes with global ambient shipping

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 207300-83-2
Cat. No. B1345238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-tyrosine hydrate
CAS207300-83-2
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O
InChIInChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
InChIKeyHWTGMUQZDXXXDC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-L-tyrosine Hydrate Specifications


Glycyl-L-tyrosine hydrate (CAS 207300-83-2) is the hydrated form of the dipeptide composed of glycine and L-tyrosine, with the anhydrous form carrying CAS 658-79-7 [1]. It is a white to almost white crystalline powder with a molecular formula of C11H14N2O4·xH2O (anhydrous MW: 238.24) and is specified at >98.0% purity by nonaqueous titration [1]. The compound exhibits a specific optical rotation [α]20/D of +42.0 to +48.0° (c=1, H2O) and demonstrates water solubility of up to 14.0% in hot water [1]. Its primary industrial and research utility stems from its role as a highly soluble tyrosine source that overcomes the severe aqueous solubility limitations of free L-tyrosine [2].

Overcomes free L-tyrosine solubility barrier — supports concentrated aqueous feed and formulation studies.
High-purity dipeptide hydrate (titration specification) suitable for reproducible cell culture research.
Defined optical rotation ([α]20/D +42° to +48°) confirms L-tyrosine stereochemistry for chiral environment studies.

Glycyl-L-tyrosine Non-Substitutability


Glycyl-L-tyrosine hydrate cannot be generically substituted because its functional differentiation is defined by a set of quantifiable, comparator-driven performance parameters. Free L-tyrosine suffers from critically low aqueous solubility (approximately 0.45 g/L at 25°C), which severely limits its utility in concentrated cell culture feeds and parenteral formulations [1]. While other tyrosine-containing dipeptides such as L-alanyl-L-tyrosine (Ala-Tyr) and L-prolyl-L-tyrosine (PY) also address this solubility constraint, they exhibit fundamentally different pharmacokinetic and metabolic profiles: Ala-Tyr is cleared from plasma significantly faster than Gly-Tyr (3,169 vs. 1,780 mL/kg/min in healthy subjects, P<0.01) [2], while PY generates substantially higher intracellular ATP availability compared to Gly-Tyr [3]. N-acetyl-L-tyrosine (Nac-Tyr), another alternative tyrosine source, fails entirely to elevate plasma tyrosine concentrations in both healthy subjects and hepatic failure patients [2]. Consequently, the selection among these candidates must be driven by the specific clearance rate, metabolic fate, and application context required by the experimental or manufacturing process.

Free L-tyrosine solubility (~0.45 g/L) prevents concentrated feed formulation; simple amino acid substitution will fail to deliver comparable tyrosine in research models.
Other tyrosine dipeptides (e.g., Ala-Tyr, Pro-Tyr) exhibit distinct clearance kinetics and metabolic impacts; sustained tyrosine delivery profiles may differ and require separate validation.
N-acetyl-L-tyrosine shows negligible tyrosine release in hepatic dysfunction research models; dipeptide-based tyrosine source must be preserved for relevant parenteral nutrition studies.

Glycyl-L-tyrosine Comparative Evidence


Aqueous Solubility vs. Free Tyrosine

Glycyl-L-tyrosine hydrate demonstrates dramatically enhanced aqueous solubility compared to free L-tyrosine. While free L-tyrosine is poorly soluble (~0.45 g/L at 25°C), the dipeptide achieves solubility of up to 140 g/L (14.0% w/v) in hot water [1]. This represents an approximately 75-fold enhancement in solubility at neutral pH relative to the free amino acid [2]. This differential enables the formulation of concentrated feed media and intravenous solutions that would be impossible with free L-tyrosine.

Aqueous Solubility vs. Free Tyr
Reported
Up to ~140 g/L (14% w/v) in hot water
Supports concentrated aqueous formulation research; eliminates solubility barrier of free L-tyrosine (~0.45 g/L).
Cross-study comparison; review specific dissolution conditions.
Cell Culture Media Parenteral Nutrition Amino Acid Solubility

Plasma Clearance vs. Ala-Tyr

Following intravenous bolus administration in healthy human subjects, glycyl-L-tyrosine exhibits an elimination half-life (t½) of 3.4 ± 0.3 minutes [1]. This is notably shorter than the half-life reported for dipeptides with alanine at the N-terminal position, consistent with the general observation that glycyl dipeptides have longer half-lives and slower hydrolysis rates than their alanyl counterparts [2]. Whole-body clearance (Cltot) of Gly-Tyr is 1,780 ± 199 mL/kg/min, which is significantly lower than that of Ala-Tyr (3,169 ± 214 mL/kg/min, P<0.01) [3].

Plasma Clearance vs. Ala-Tyr
Head-to-head
Gly-Tyr Cltot = 1,780 mL/kg/min; t½ = 3.4 min
Reported 44% lower clearance than Ala-Tyr, indicating more sustained tyrosine exposure in infusion research models.
Healthy human subject data; model-response context requires verification.
Pharmacokinetics Parenteral Nutrition Dipeptide Clearance

Hepatic Failure Bioavailability vs. Nac-Tyr

In patients with hepatic failure, the elimination and hydrolysis of Glycyl-L-tyrosine remain comparable to healthy controls, with the constituent amino acids released immediately [1]. In contrast, N-acetyl-L-tyrosine (Nac-Tyr) fails to increase plasma tyrosine concentrations in either healthy subjects or hepatic failure patients, with the major portion of infused Nac-Tyr lost in urine [1]. Whole-body clearance of Nac-Tyr is substantially lower than Gly-Tyr in controls (309 ± 29 vs. 1,780 ± 199 mL/kg/min) and is further reduced in hepatic failure (236 ± 26 mL/kg/min) [1].

Hepatic Failure Bioavailability vs. Nac-Tyr
Head-to-head
Immediate hydrolysis and tyrosine release; clearance unaffected by hepatic dysfunction
Reported tyrosine bioavailability in hepatic dysfunction research models; Nac-Tyr showed negligible systemic tyrosine delivery.
Study population (n=6 hepatic failure, n=7 controls); endpoint context review.
Hepatic Failure Parenteral Nutrition Tyrosine Bioavailability

PEPT1 Affinity vs. Cyclo(Gly-Phe)

Glycyl-L-tyrosine is actively transported across cellular membranes by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1), with Michaelis constant (Km) values reported in the low-millimolar range for intestinal epithelial models such as Caco-2 cells . In comparative studies of cyclic dipeptides, cyclo(Gly-Tyr) demonstrated higher affinity for PEPT1 than cyclo(Gly-Phe) (Km: cyclo(Gly-Tyr) < cyclo(Gly-Phe)), indicating that the tyrosine phenol moiety confers enhanced transporter recognition relative to the phenylalanine benzene moiety [1]. One study reports a Km of 9.96 ± 3.59 mM for Gly-Tyr transport in wild-type PEPT1-expressing systems [2].

PEPT1 Affinity (Km)
Reported
Km ≈ 9.96 mM (linear Gly-Tyr)
Tyrosine phenol moiety enhances PEPT1 recognition relative to phenylalanine analogs; useful reference for transporter studies.
Wild-type PEPT1-expressing systems; pH-dependent uptake.
Peptide Transport PEPT1 Intestinal Absorption

Renal Failure Amino Acid Correction

In a randomized, double-blind controlled study of 27 patients with acute renal failure, a glycyl-tyrosine-enriched amino acid solution (AADI) produced significantly different plasma amino acid profiles compared to a standard amino acid solution (AAST) [1]. The phenylalanine/tyrosine ratio remained stable in the AADI group (152.7 ± 23.5 to 159.8 ± 37.6) while markedly increasing in the AAST group (172.6 ± 24.6 to 310.6 ± 136.7) [1]. The plasma concentration of glycyl-tyrosine was at the limit of detectability, confirming rapid hydrolysis of the dipeptide even in acute renal failure [1].

Renal Failure Amino Acid Correction
Head-to-head
Stable Phe/Tyr ratio (152.7 → 159.8) vs. marked increase in standard AA solution (172.6 → 310.6)
Reported correction of amino acid imbalance in acute renal failure research models; supports parenteral nutrition formulation studies.
27 patients, 120 h infusion; model-response endpoint context.
Acute Renal Failure Parenteral Nutrition Amino Acid Imbalance

CHO Cell Metabolism vs. Pro-Tyr

In IgG1-producing CHO cell cultures, supplementation with Glycyl-L-tyrosine (GY) resulted in minimal phenotypic and metabolic differences compared to reference conditions, whereas L-prolyl-L-tyrosine (PY) significantly amplified tyrosine uptake and maximized associated catabolic activity, resulting in maximum ATP availability [1]. A separate study demonstrated that a 0.5× concentration of GY dipeptide in feed medium synergistically alleviated metabolic bottlenecks, leading to enhanced IgG titer and productivity when combined with specific amino acids (Asn and Gln) [2].

CHO Cell Metabolism vs. Pro-Tyr
Head-to-head
GY: moderate metabolic impact, synergistic with Asn/Gln for enhanced IgG titer
Supports tunable tyrosine delivery in fed-batch CHO studies; Pro-Tyr maximizes ATP availability for process design comparison.
IgG1-producing CHO model; requires nutrient pairing validation.
CHO Cell Culture Biopharmaceutical Production Dipeptide Feed Media

Glycyl-L-tyrosine Application Scenarios


High-Density CHO Cell Feeds

Glycyl-L-tyrosine hydrate is deployed in concentrated feed media for fed-batch CHO cell cultures producing monoclonal antibodies and recombinant proteins. The compound's 14.0% w/v aqueous solubility [1] enables formulation of feeds at concentrations unattainable with free L-tyrosine (~0.45 g/L). At a 0.5× concentration in the feed medium, GY dipeptide synergizes with asparagine and glutamine to alleviate metabolic bottlenecks, resulting in enhanced IgG titer and productivity [2]. Procurement specifications should require ≥98.0% purity by nonaqueous titration to ensure consistent cell culture performance.

TPN for Hepatic/Renal Dysfunction

Glycyl-L-tyrosine serves as an effective tyrosine source in total parenteral nutrition (TPN) for patients with hepatic or renal impairment. In hepatic failure, Gly-Tyr undergoes immediate hydrolysis to release constituent amino acids with clearance unaffected by liver dysfunction [1]. In acute renal failure, Gly-Tyr-enriched amino acid solutions maintain normal plasma tyrosine concentrations and stabilize the phenylalanine/tyrosine ratio, whereas standard solutions fail to correct amino acid imbalances [2]. Clinical procurement should prioritize Gly-Tyr over N-acetyl-L-tyrosine, which does not elevate plasma tyrosine in either healthy or hepatic failure patients [1].

Neonatal Tyrosine Supplementation

Glycyl-L-tyrosine hydrate addresses the critical need for tyrosine delivery in parenterally fed neonates, for whom free L-tyrosine solubility limitations restrict inclusion to less than 1% of total amino acids in commercial formulations [1]. Using a 1-¹³C-phenylalanine tracer methodology, the tyrosine mean requirement and safe level of intake were established at 74 mg·kg⁻¹·d⁻¹ and 94 mg·kg⁻¹·d⁻¹, respectively, representing 3.1% and 3.9% of total amino acids—substantially higher than current commercial pediatric amino acid solutions [1]. Procurement for neonatal TPN should specify Gly-Tyr dipeptide to meet these established tyrosine requirements.

PEPT1/PEPT2 Transporter Studies

Glycyl-L-tyrosine functions as a validated substrate for proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2, with Km values in the low-millimolar range in Caco-2 intestinal epithelial models [1]. The tyrosine phenol moiety confers higher PEPT1 affinity compared to phenylalanine-containing analogs [2]. This makes Gly-Tyr a useful reference compound for transporter inhibition studies, prodrug design screening, and intestinal absorption modeling. Researchers should procure material with confirmed identity and purity suitable for quantitative transporter kinetic assays.

Application
Selection Property
Validation Focus
High-density CHO cell feed studies
High aqueous solubility dipeptide for concentrated feed formulation
IgG titer enhancement and metabolic bottleneck alleviation via nutrient synergy
Parenteral nutrition formulation research (hepatic/renal models)
Stable hydrolysis and tyrosine release in organ dysfunction models
Plasma amino acid profile normalization and Phe/Tyr ratio stability
Neonatal tyrosine requirement research
Soluble tyrosine source exceeding free amino acid inclusion limits
Achieving reported safe tyrosine intake targets in parenteral nutrition models
Oligopeptide transporter (PEPT1/2) substrate studies
Reported PEPT1 substrate with defined affinity (Km)
Competitive uptake assays and prodrug design screening

Technical Documentation Hub

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